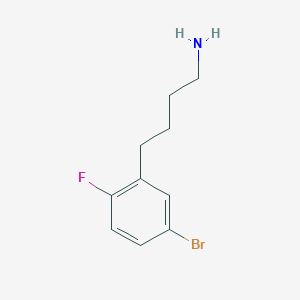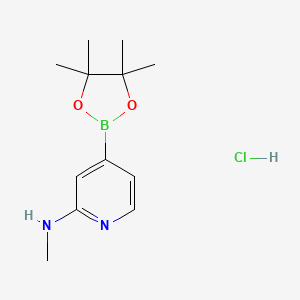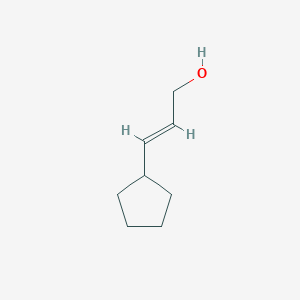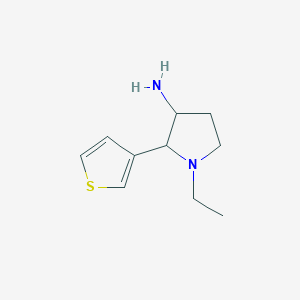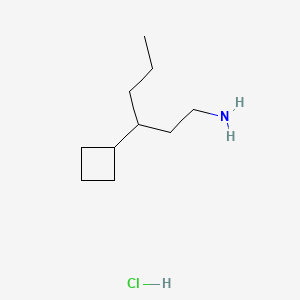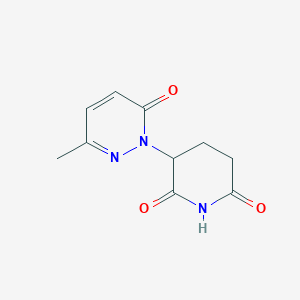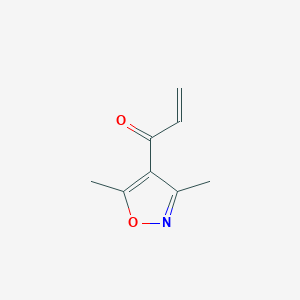![molecular formula C8H5BrF2N2 B15313083 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and difluoromethyl substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent selection, temperature control, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The pyrrolo[1,2-b]pyridazine ring system can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a tool for probing biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These derivatives also have a fused pyrrole ring and are studied for their potential as kinase inhibitors.
Uniqueness
5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substituents (bromine and difluoromethyl groups), which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H5BrF2N2 |
|---|---|
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
5-bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-4-7(8(10)11)13-6(5)2-1-3-12-13/h1-4,8H |
InChI-Schlüssel |
PFAPGQMBKIMGPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2N=C1)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


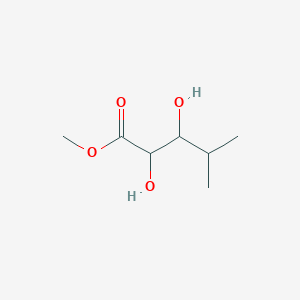
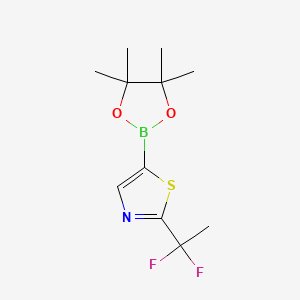
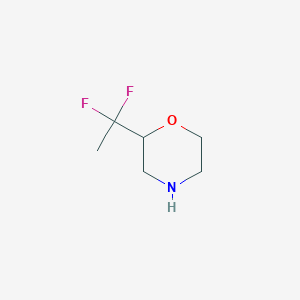

aminehydrochloride](/img/structure/B15313028.png)
